molecular formula C16H21N3O3 B2358059 3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-75-0

3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No. B2358059
CAS RN: 1014069-75-0
M. Wt: 303.362
InChI Key: DRJKCALJAQOYPQ-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Synthesis and Characterization

The compound 3-ethoxy-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide belongs to the pyrazole and pyrazolopyrimidine derivatives, known for their diverse biological activities. A notable study by Hassan et al. (2014) involved the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then further reacted to yield pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using various spectroscopic methods and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Herbicidal Activity

Research into the herbicidal activity of pyrazole-4-carboxamide derivatives, such as those related to this compound, demonstrates their effectiveness against various weeds while maintaining crop safety. Ohno et al. (2004) synthesized a series of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives and evaluated their herbicidal activity and selectivity. The study found that certain derivatives exhibited good herbicidal activity and excellent safety profiles for rice at specific dosages, suggesting their utility as promising rice herbicides (R. Ohno, A. Watanabe, T. Matsukawa, T. Ueda, H. Sakurai, M. Hori, & K. Hirai, 2004).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities of pyrazole derivatives, including those structurally related to this compound, have been explored. Raju et al. (2010) synthesized a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides and assessed their antibacterial and antifungal activities. The study reported potent antimicrobial activities for several synthesized compounds, indicating their potential as therapeutic agents (H. Raju, T. S. Nagamani, S. Chandrappa, H. Ananda, K. Vinaya, N. R. Thimmegowda, S. M. Byregowda, & K. Rangappa, 2010).

properties

IUPAC Name

3-ethoxy-1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-19-11-13(16(18-19)22-5-2)15(20)17-10-12-8-6-7-9-14(12)21-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJKCALJAQOYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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